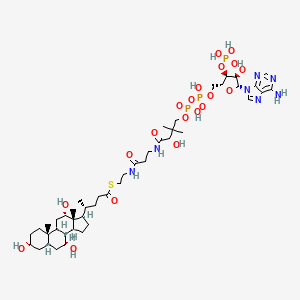

Choloyl-CoA

Description

Properties

Molecular Formula |

C45H74N7O20P3S |

|---|---|

Molecular Weight |

1158.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |

InChI |

InChI=1S/C45H74N7O20P3S/c1-23(26-7-8-27-34-28(18-31(55)45(26,27)5)44(4)12-10-25(53)16-24(44)17-29(34)54)6-9-33(57)76-15-14-47-32(56)11-13-48-41(60)38(59)43(2,3)20-69-75(66,67)72-74(64,65)68-19-30-37(71-73(61,62)63)36(58)42(70-30)52-22-51-35-39(46)49-21-50-40(35)52/h21-31,34,36-38,42,53-55,58-59H,6-20H2,1-5H3,(H,47,56)(H,48,60)(H,64,65)(H,66,67)(H2,46,49,50)(H2,61,62,63)/t23-,24+,25-,26-,27+,28+,29-,30-,31+,34+,36-,37-,38+,42-,44+,45-/m1/s1 |

InChI Key |

ZKWNOTQHFKYUNU-JGCIYWTLSA-N |

SMILES |

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |

Synonyms |

cholyl-coenzyme A |

Origin of Product |

United States |

Biosynthesis and Formation of Choloyl Coa

Enzymatic Activation of Primary Bile Acids to Choloyl-CoA

The conversion of primary bile acids into their CoA thioesters is a prerequisite for their conjugation with amino acids like glycine (B1666218) and taurine (B1682933). This activation is primarily catalyzed by the enzyme this compound synthetase.

This compound Synthetase (Bile Acid-CoA Ligase, EC 6.2.1.7) Activity

This compound synthetase, also known as bile acid-CoA ligase (BACL) or cholate-CoA ligase, is the key enzyme responsible for the activation of cholic acid. enzyme-database.orgqmul.ac.uk It belongs to the ligase family of enzymes. enzyme-database.orgqmul.ac.uk

The enzymatic reaction catalyzed by this compound synthetase involves the activation of a primary bile acid, such as cholic acid, by converting it into its corresponding acyl-CoA thioester. enzyme-database.orgqmul.ac.uk This is an ATP-dependent process. enzyme-database.orgqmul.ac.ukuniprot.org

Specifically for the formation of this compound, the reaction is: Cholate (B1235396) + ATP + CoA → this compound + AMP + Diphosphate (B83284) enzyme-database.orgqmul.ac.uk

This reaction proceeds in two steps. First, the bile acid reacts with ATP to form an acyl-adenylate intermediate (Bile acyl-AMP) and pyrophosphate (PPi). wikipedia.orgnih.gov In the second step, the thiol group of Coenzyme A (CoA) attacks the acyl-adenylate, forming the bile acyl-CoA thioester and releasing AMP. wikipedia.orgnih.gov

The products of this reaction are the activated bile acid in the form of this compound, adenosine (B11128) monophosphate (AMP), and diphosphate. enzyme-database.orgqmul.ac.uk

This compound synthetase activity is primarily associated with the endoplasmic reticulum membranes in mammalian liver cells. enzyme-database.orgnih.govportlandpress.com Studies in rats have shown that the enzyme is almost completely localized to the endoplasmic reticulum. portlandpress.com A minor, quantitatively insignificant amount of activity might also be present in mitochondria. portlandpress.com Interestingly, peroxisomes, which are involved in the subsequent steps of bile acid metabolism, are devoid of this compound synthetase. portlandpress.com The human homolog of this enzyme, hVLCS-H2, also exhibits an endoplasmic reticulum subcellular localization. nih.gov

Kinetic studies of this compound synthetase have provided insights into its substrate specificity and reaction kinetics. The enzyme exhibits typical Michaelis-Menten kinetics for its substrates. researchgate.net In studies with the human enzyme expressed in COS-1 cells, the apparent Km for cholic acid was determined. researchgate.net

The enzyme is specific for bile acids and does not show significant activity towards long-chain fatty acids. nih.govnih.gov Conversely, long-chain acyl-CoA synthetases are unable to activate cholic acid. nih.gov Cholic acid does not inhibit fatty acid CoA ligase, and palmitic acid, a long-chain fatty acid, is a non-competitive inhibitor of cholic acid CoA ligase. nih.gov These findings suggest that separate enzymes are responsible for the activation of cholic acid and fatty acids. nih.gov

The activity of this compound synthetase is dependent on specific cofactors. The reaction requires magnesium ions (Mg2+) for activity. enzyme-database.orgqmul.ac.ukcreative-enzymes.com ATP is a crucial co-substrate, providing the energy for the activation reaction. enzyme-database.orgqmul.ac.uk

The enzyme can be influenced by its products. For instance, the bacterial form of the enzyme is inhibited by diphosphate. uniprot.org

Peroxisomal Beta-Oxidation Pathway Leading to this compound

While the direct activation of cholic acid to this compound occurs in the endoplasmic reticulum, the formation of this compound is also a key step in the peroxisomal beta-oxidation of C27 bile acid precursors. researchgate.netamc.nl

The initial steps of bile acid synthesis from cholesterol result in the formation of C27 bile acid intermediates, namely dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA). nih.govfrontiersin.org These intermediates are activated to their CoA esters (DHCA-CoA and THCA-CoA) in the endoplasmic reticulum. frontiersin.org These activated C27 bile acyl-CoAs are then transported into peroxisomes. nih.govfrontiersin.org

Within the peroxisomes, these molecules undergo one round of beta-oxidation. researchgate.netamc.nl This process involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase 2 (ACOX2), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx). nih.govresearchgate.net The beta-oxidation of THCA-CoA ultimately yields this compound and propionyl-CoA. core.ac.uk Similarly, the beta-oxidation of DHCA-CoA produces chenodeoxythis compound. nih.gov

Following its formation within the peroxisomes, this compound is then conjugated with taurine or glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), which is also located in the peroxisomes. amc.nlfrontiersin.org

Peroxisomal Beta-Oxidation Pathway Leading to this compound

Conversion of C27 Bile Acid Precursors to this compound

The journey from cholesterol to this compound involves modifications to the steroid ring structure, followed by the critical shortening of the aliphatic side chain. The direct precursors to this compound are C27-bile acids, primarily 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). nih.govcapes.gov.brfrontiersin.org

The conversion process begins in the endoplasmic reticulum, where THCA is activated by conjugation to Coenzyme A (CoA) to form its corresponding thioester, 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THC-CoA). nih.govfrontiersin.org This activation is catalyzed by enzymes such as bile acid-CoA synthetase (BACS) and very long-chain acyl-CoA synthetase. nih.govfrontiersin.orguniprot.org

Once activated, the THC-CoA is transported from the endoplasmic reticulum into the peroxisomal matrix. nih.govfrontiersin.org Inside the peroxisome, THC-CoA undergoes a β-oxidation cascade, a cyclical process that shortens the fatty acid side chain. This pathway is analogous to the β-oxidation of fatty acids but is specific to the branched structure of the bile acid side chain. nih.govcore.ac.uk The process involves sequential dehydrogenation, hydration, oxidation, and thiolytic cleavage, ultimately removing a three-carbon unit in the form of propionyl-CoA and yielding the C24 bile acyl-CoA, this compound. nih.govcore.ac.ukuniprot.org

Role of Specific Peroxisomal Enzymes (e.g., ACOX2, DBP, SCPx)

The peroxisomal β-oxidation of THC-CoA is carried out by a set of specific enzymes, each playing a crucial role in the pathway.

ACOX2 (Acyl-CoA Oxidase 2): This enzyme, also known as branched-chain acyl-CoA oxidase, catalyzes the first and rate-limiting step of the peroxisomal β-oxidation of C27 bile acid intermediates. frontiersin.orgcore.ac.ukucl.ac.uk ACOX2 introduces a double bond at the C24 position of the THC-CoA side chain. frontiersin.orgcore.ac.uk In humans, ACOX2 is responsible for oxidizing the CoA esters of bile acid intermediates like di- and tri-hydroxycholestanoic acids. ucl.ac.ukuniprot.org A deficiency in ACOX2 leads to the accumulation of C27 bile acid intermediates and is recognized as an inborn error of bile acid synthesis. ucl.ac.uknih.gov

DBP (D-bifunctional protein): Following the action of ACOX2, the D-bifunctional protein carries out the next two steps in the sequence: hydration and dehydrogenation. nih.govcore.ac.uknih.gov DBP first adds a water molecule across the newly formed double bond (hydratase activity) and then oxidizes the resulting hydroxyl group to a keto group (dehydrogenase activity). nih.govcore.ac.uk This stereospecific enzyme converts the product of the ACOX2 reaction into 3α,7α,12α-trihydroxy-24-keto-5β-cholestanoyl-CoA. core.ac.uk

SCPx (Sterol carrier protein X): SCPx, which possesses 3-oxoacyl-CoA thiolase activity, is responsible for the final step in the β-oxidation spiral. nih.govnih.govmdpi.com It catalyzes the thiolytic cleavage of 3α,7α,12α-trihydroxy-24-keto-5β-cholestanoyl-CoA. core.ac.ukresearchgate.net This reaction releases a molecule of propionyl-CoA and the final product, this compound. core.ac.ukuniprot.orgchalmers.se SCPx is uniquely capable of cleaving the branched-chain 3-oxoacyl-CoA esters characteristic of bile acid precursors. researchgate.net

The coordinated action of these three peroxisomal enzymes is essential for the successful shortening of the C27 side chain and the formation of this compound, which is then typically conjugated with either glycine or taurine to form the final conjugated bile acids. nih.govcore.ac.ukreactome.org

Data Tables

Table 1: Key Peroxisomal Enzymes in this compound Formation

| Enzyme | Full Name | Gene | Function | Substrate | Product(s) |

| ACOX2 | Acyl-CoA Oxidase 2 | ACOX2 | Dehydrogenation (introduces C24=C25 double bond) | (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THC-CoA) | 3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA |

| DBP | D-bifunctional protein | HSD17B4 | Hydration and Dehydrogenation | 3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA | 3α,7α,12α-trihydroxy-24-keto-5β-cholestanoyl-CoA |

| SCPx | Sterol carrier protein X | SCP2 | Thiolytic Cleavage | 3α,7α,12α-trihydroxy-24-keto-5β-cholestanoyl-CoA | This compound + Propionyl-CoA |

Metabolic Transformations and Fates of Choloyl Coa

Conjugation of Choloyl-CoA with Amino Acids

The principal metabolic route for this compound within the liver is its conjugation with the amino acids glycine (B1666218) or taurine (B1682933). hmdb.caontosight.ai This process significantly enhances the water solubility and detergent properties of bile acids, which is essential for their function in the emulsification and absorption of dietary lipids and fat-soluble vitamins in the intestine. nih.govontosight.ai The conjugation reaction creates an amide bond between the carboxyl group of the cholic acid moiety and the amino group of the specific amino acid. ontosight.ai

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT, EC 2.3.1.65) Mediated Reactions

The enzymatic catalysis of this conjugation is performed by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). nih.govontosight.ai This enzyme is a key player in the terminal step of bile acid synthesis, transferring the choloyl group from CoA to an amino acid acceptor. nih.govresearchgate.net

BAAT mediates the reaction between this compound and glycine to form glycocholate (the ionized form of glycocholic acid), releasing coenzyme A. ontosight.aiqmul.ac.uk This is a predominant conjugation pathway in humans. wikipedia.org

Reaction: this compound + Glycine → Glycocholate + CoA

Similarly, BAAT catalyzes the conjugation of this compound with taurine, yielding taurocholate (the ionized form of taurocholic acid). ontosight.aiqmul.ac.uk The ratio of glycine to taurine conjugation varies among different species. nih.gov

Reaction: this compound + Taurine → Taurocholate + CoA

The substrate preference of the BAAT enzyme is a crucial factor determining the composition of the conjugated bile acid pool. While a single enzyme is responsible for conjugating both glycine and taurine in many mammals, including humans, its affinity for these amino acids can differ. nih.gov Studies have indicated that human BAAT often shows a higher affinity for taurine. nih.gov However, the intracellular concentration of glycine in the liver is substantially higher than that of taurine, which typically leads to a greater proportion of glycine-conjugated bile acids in humans. nih.gov The relative amounts of glycocholate and taurocholate synthesized appear to be determined primarily by the intracellular availability of glycine and taurine. reactome.org

Table 1: Illustrative Kinetic Parameters for BAAT

| Substrate | Apparent Km | Apparent Vmax | Species/Source |

|---|---|---|---|

| This compound | 7.7 x 10-5 mol/L | 3.6 nmol x mg-1 x min-1 | Human Liver Homogenate nih.gov |

| Taurine | Lower Km than Glycine | - | Human nih.gov |

Note: Kinetic values can vary based on experimental conditions, enzyme purity, and biological source. This table provides a summary of findings from multiple sources.

The synthesis of bile acids and their subsequent conjugation are compartmentalized processes within hepatocytes. The final steps of primary bile acid synthesis, which produce this compound, occur in peroxisomes. researchgate.netamc.nl The BAAT enzyme is also predominantly localized within these organelles. nih.govreactome.orgamc.nlnih.gov This co-localization ensures the efficient transfer of newly synthesized this compound to the conjugation machinery. reactome.org Once conjugated, these bile acids, such as glycocholate and taurocholate, are transported out of the peroxisome and subsequently secreted across the canalicular membrane into the bile. amc.nluniprot.org

Hydrolytic Cleavage of this compound

While conjugation is the main pathway, this compound can also be hydrolyzed back to cholic acid and coenzyme A. ontosight.ai This reaction is catalyzed by a family of enzymes known as acyl-CoA thioesterases or hydrolases. ontosight.aiwikipedia.org In human liver, this hydrolytic activity has been detected in multiple organelles, including microsomes, peroxisomes, and the cytosol. nih.gov The peroxisomal enzyme acyl-coenzyme A thioesterase 8 (ACOT8) has been shown to mediate this hydrolysis. reactome.org This cleavage is considered a potential regulatory point in bile acid metabolism, influencing the intracellular concentrations of activated bile acids available for conjugation and providing free bile acids that can act as signaling molecules. nih.govontosight.aireactome.org

Reaction: this compound + H₂O → Cholic Acid + Coenzyme A

The rate of hydrolysis is significant and can be comparable to or even higher than the rates of this compound synthesis and conjugation, suggesting a dynamic equilibrium that regulates the bile acid pool. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glycine |

| Taurine |

| Glycocholate |

| Taurocholate |

| Cholic Acid |

Acyl-CoA Thioesterase Activity on this compound (e.g., ACOT8, EC 3.1.2.27)

Choloyl-coenzyme A (this compound) is a key intermediate in the biosynthesis of primary bile acids. genome.jpkegg.jpkegg.jp Its metabolic fate is significantly influenced by the activity of Acyl-CoA thioesterases (ACOTs), a group of enzymes that catalyze the hydrolysis of acyl-CoA molecules. hmdb.cahmdb.ca In the context of this compound metabolism, Acyl-coenzyme A thioesterase 8 (ACOT8), also known as Choloyl-coenzyme A thioesterase, is a prominent enzyme. hmdb.cauniprot.orgprospecbio.com ACOT8 is located in the peroxisomal matrix and demonstrates broad substrate specificity, with notable activity towards the CoA esters of primary bile acids, including this compound. reactome.orgmdpi.comwikipedia.org

ACOT8 is part of a regulatory system that manages the intracellular levels of acyl-CoAs, free fatty acids, and coenzyme A (CoASH). prospecbio.comuniprot.org The enzyme competes with bile acid-CoA:amino acid N-acyltransferase (BAAT) for the common substrate this compound. hmdb.caprospecbio.comuniprot.org While BAAT catalyzes the conjugation of this compound with amino acids like glycine or taurine, ACOT8 provides an alternative pathway by hydrolyzing it back to its free acid form. uniprot.orgtudublin.ie This competition is a critical juncture in bile acid metabolism, influencing the balance between conjugated bile salts destined for excretion and free bile acids that can participate in regulatory feedback loops. reactome.org

The enzymatic action of ACOT8 on this compound involves the hydrolysis of the high-energy thioester bond that links the choloyl group to coenzyme A. ontosight.ai This catalytic process requires a water molecule to cleave the bond, resulting in the formation of cholic acid and a free CoASH molecule. reactome.orgontosight.ai

The biochemical reaction can be represented as: This compound + H₂O → Cholic Acid + Coenzyme A uniprot.orguniprot.orgontosight.ai

This reaction is catalyzed by this compound hydrolase activity, an established function of the ACOT8 enzyme (EC 3.1.2.27). uniprot.orguniprot.org The enzyme itself is characterized as a Type-II thioesterase, which forms a multimeric structure. tudublin.ie The active site of these enzymes binds the CoASH moiety of the substrate, which may explain the observed sensitivity of ACOT8 to inhibition by its product, CoASH. tudublin.ietudublin.ie

Regulation of Bile Acid Pool Size and Composition: By converting this compound back to cholic acid, ACOT8 influences the size and composition of the bile acid pool. ontosight.ai This action provides a mechanism to generate unconjugated bile acids, which are known to be important signaling molecules and feedback regulators of their own synthesis pathway. reactome.org

Competition with Bile Acid Conjugation: ACOT8 directly competes with BAAT for the this compound substrate. prospecbio.comuniprot.org BAAT is responsible for the final step in the synthesis of conjugated bile acids, which facilitates their secretion into bile and their role in lipid digestion. uniprot.orgtudublin.ie The activity of ACOT8 can therefore divert this compound away from conjugation, modulating the output of the primary bile acid synthesis pathway. hmdb.catudublin.ie

Release of Free Coenzyme A: The hydrolysis reaction releases a molecule of free CoASH within the peroxisome. ontosight.ai This is crucial for maintaining the intraperoxisomal pool of CoASH, which is required for various metabolic processes, including the thiolytic cleavage step of β-oxidation. tudublin.ieresearchgate.net The activity of thioesterases like ACOT8 helps prevent CoA deficiencies within the organelle. researchgate.net

Metabolic Regulation: The expression of the ACOT8 gene is regulated by peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor in lipid metabolism. tudublin.ie This suggests that ACOT8 activity is integrated into the broader network of fatty acid and bile acid metabolic regulation. Overexpression of ACOT8 has been shown to upregulate peroxisome biogenesis. wikipedia.org

Regulation of Intracellular this compound Levels

The intracellular concentration of this compound is tightly controlled by a balance between its synthesis from cholesterol precursors and its subsequent metabolic processing. genome.jpnih.gov This regulation is critical, as this compound sits (B43327) at a branch point leading to either conjugation or hydrolysis. The flux through these pathways is managed by the interplay of several enzymes and feedback mechanisms.

Nudix (Nucleoside diphosphate (B83284) linked to another moiety X) hydrolases are a superfamily of enzymes that catalyze the hydrolysis of various nucleoside diphosphate derivatives, including CoA and its thioesters. tudublin.ietudublin.ie Within the peroxisome, specific Nudix hydrolases play a significant role in regulating the CoA pool and can directly impact this compound levels. nih.govresearchgate.net

Nudix Hydrolase 7 (NUDT7): NUDT7 is the primary CoA-degrading enzyme in the liver and is located in the peroxisomes. nih.gov It functions as a CoA diphosphatase, cleaving CoA and its derivatives to produce 3',5'-ADP and 4'-phosphopantetheine (B1211885) (or its acylated form). tudublin.ietudublin.ie Recombinant NUDT7 demonstrates hydrolytic activity towards a wide range of CoA substrates, including the CoA thioesters of bile acids. nih.gov Studies involving the overexpression of NUDT7 in mouse livers have shown a resultant decrease in the concentration of short-chain acyl-CoAs and this compound, particularly in the fasted state. nih.gov This provides direct evidence that NUDT7 activity can reduce the size of the this compound pool. nih.govnih.gov

Nudix Hydrolase 19 (NUDT19): Also known as RP2p, NUDT19 is another peroxisomal Nudix hydrolase that functions as a CoA diphosphatase. tudublin.ietudublin.ie It exhibits activity toward medium- and long-chain acyl-CoAs, as well as bile acid-CoA esters. tudublin.ieresearchgate.net While NUDT7 expression is highest in the liver, NUDT19 is most strongly expressed in the kidney, though it is present in other tissues. tudublin.ie Both NUDT7 and NUDT19 can hydrolyze similar substrates, and their combined action contributes to the degradation of peroxisomal CoA and its esters, thereby influencing the availability and concentration of this compound. tudublin.ieki.se

Unlike ACOTs, which recycle CoASH, Nudix hydrolases catabolize the CoA molecule itself, representing a more definitive mechanism for reducing the total peroxisomal (acyl-)CoA pool. tudublin.ienih.gov

The metabolic flux of this compound is governed by several feedback mechanisms that ensure homeostatic control over bile acid synthesis.

Product Inhibition: A primary feedback mechanism is the inhibition of enzymes by their products. The hydrolysis of this compound by ACOT8 releases cholic acid and CoASH. reactome.org Free CoASH has been shown to be an inhibitor of ACOT8 activity, which may be a common feature of Type-II ACOTs. tudublin.ie This product feedback inhibition would serve to downregulate this compound hydrolysis when the intraperoxisomal pool of free CoASH is high.

Substrate Competition: The competition between ACOT8 and BAAT for the this compound substrate is a key regulatory node. hmdb.caprospecbio.com The relative activities and substrate affinities of these two enzymes will determine the proportion of this compound that is either hydrolyzed to cholic acid or conjugated to an amino acid. This balance affects the nature of the bile acid pool, shifting it between signaling-active free bile acids and osmotically-active conjugated bile salts.

Transcriptional Regulation: The synthesis of enzymes involved in this compound metabolism is subject to transcriptional control. Bile acids themselves are potent signaling molecules that regulate the expression of genes involved in their own synthesis and transport, often through nuclear receptors like FXR. The expression of ACOT8 is regulated by PPARα, linking the flux of this compound to the broader nutritional status and lipid metabolism of the cell. tudublin.ie The expression of NUDT7 is also nutritionally regulated, decreasing with fasting, which correlates with an increase in total liver CoA levels. nih.gov This transcriptional control provides a longer-term mechanism for adjusting the capacity for this compound hydrolysis in response to physiological cues.

Enzymology and Molecular Biology of Choloyl Coa Metabolizing Enzymes

Structural-Functional Relationships of Choloyl-CoA Synthetases

This compound synthetases, also known as bile acid-CoA ligases (BALs) or cholate (B1235396):CoA ligases, catalyze the ATP-dependent activation of bile acids, such as cholic acid, to their corresponding CoA thioesters. This activation is the initial and essential step for the subsequent conjugation of bile acids with amino acids like glycine (B1666218) or taurine (B1682933). These enzymes are typically found in the endoplasmic reticulum and are liver-specific, playing a vital role in the re-activation and re-conjugation of bile acids that re-enter the liver from the enterohepatic circulation nih.govcreative-enzymes.comwikipedia.org.

Kinetic Analysis and Reaction Mechanisms

Kinetic analyses of this compound synthetase have revealed a complex mechanism. Studies using guinea pig liver microsomes indicate that the enzyme follows a bi uni uni bi ping-pong mechanism nih.govportlandpress.comnih.gov. In this mechanism, ATP binds first, followed by the release of pyrophosphate. Subsequently, the bile acid substrate (cholic acid) binds, and the activated bile acid (this compound) is released. The release of the final products, AMP and this compound, occurs randomly. This mechanism is supported by observations where pyrophosphate, but not AMP, altered the kinetic plots, suggesting pyrophosphate is released before CoA binding. Furthermore, cholyl-CoA acts as an uncompetitive inhibitor versus CoA, consistent with the ping-pong model nih.govportlandpress.comnih.gov.

The enzyme exhibits substrate inhibition at high concentrations of CoA, which is competitive versus ATP, further supporting the proposed ping-pong mechanism nih.govportlandpress.com. The apparent Michaelis constants (KAppm) for substrates have been determined, with values for CoA around 50 µM, ATP around 600 µM, and cholate around 6 µM nih.gov. High concentrations of ATP can lead to substrate inhibition nih.gov. The enzyme's activity is also dependent on bivalent cations, with Mn2+ and Mg2+ being the most effective nih.gov.

Specificity for Bile Acid Substrates and Coenzyme A

This compound synthetases demonstrate specificity for bile acid substrates. They are active with C-24 bile acids possessing free carboxyl groups, including cholate, deoxycholate, and chenodeoxycholate creative-enzymes.comuniprot.orguniprot.org. The enzyme catalyzes the formation of this compound from cholic acid and CoA, utilizing ATP creative-enzymes.comwikipedia.orguniprot.orguniprot.org. Human very long-chain acyl-CoA synthetase (hVLCS-H2), identified as a liver-specific homolog of bile acid:CoA ligase, specifically activates cholic acid to its CoA derivative, while other long- and very long-chain acyl-CoA synthetases are incapable of activating cholate nih.gov. This enzyme is also capable of activating other bile acids such as chenodeoxycholate and deoxycholate creative-enzymes.comuniprot.org. The enzyme has a high affinity for the thioester link, as indicated by the high affinity of cholyl-CoA for the free enzyme nih.govportlandpress.com.

Genetic Variants and Enzyme Activity Profiles

Mutations in the genes encoding this compound synthetases, such as SLC27A5, can lead to deficiencies in enzyme activity, resulting in bile acid synthesis disorders (BASDs) rarediseases.orgnih.gov. These disorders impair the conjugation of bile acids, leading to reduced bile secretion and altered bile composition rarediseases.org. For instance, cholate-CoA ligase deficiency, caused by mutations in SLC27A5, disrupts the conversion of cholic acid to cholate-CoA, impacting bile acid metabolism and leading to symptoms like fat malabsorption rarediseases.orgontosight.ai. While specific activity profiles of various genetic variants are not detailed in the provided search results, the existence of these variants highlights the critical role of functional enzyme activity in maintaining normal bile acid homeostasis rarediseases.orgnih.gov.

Enzymatic Properties of Bile Acid-CoA:Amino Acid N-Acyltransferases

Bile acid-CoA:amino acid N-acyltransferases (BAATs) catalyze the second step in bile salt synthesis: the conjugation of bile acid-CoA thioesters with either glycine or taurine to form bile acid N-acylamidates nih.govnih.govresearchgate.nettudublin.ie. These conjugates are more water-soluble and are essential for efficient bile acid excretion and lipid absorption in the intestine nih.govnih.govtudublin.ie. BAATs have been found in both the cytosol and peroxisomes, with potential implications for the conjugation of de novo synthesized versus recycled bile acids ontosight.ainih.govtudublin.ie.

Substrate Binding and Catalytic Efficiency

BAAT enzymes exhibit distinct substrate binding and catalytic efficiency profiles that can be influenced by structural modifications, particularly at the carboxy terminus nih.gov. Kinetic analysis of BAAT and its variants has shown that modifications can affect substrate affinity and turnover rates. For example, a variant with an inserted lysine (B10760008) at the penultimate position (BAAT-SKL) demonstrated increased N-acyltransferase activity compared to wild-type BAAT, with a lower Km for both taurine and glycine, and a greater Vmax nih.gov. Importantly, this BAAT-SKL variant showed no difference in affinity for cholyl-CoA nih.gov. In contrast, deletion of the final two amino acids (BAAT-S) did not significantly alter N-acyltransferase activity or substrate affinity compared to the wild-type enzyme nih.gov. BAAT-SKL also exhibited a broadened substrate specificity, forming bile acid N-acylamidates with β-alanine, which the wild-type BAAT does not nih.gov.

Mechanistic Biological Roles of Choloyl Coa Intermediacy

Choloyl-CoA as a Central Intermediate in Primary Bile Acid Synthesis Pathways

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, is the principal pathway for cholesterol catabolism in the liver. creative-proteomics.comnih.govyoutube.com This multi-step enzymatic process occurs across several cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes. nih.gov this compound emerges late in this pathway as the activated form of cholic acid, primed for the final modification before biliary excretion.

The formation of this compound is preceded by a series of modifications to the cholesterol molecule. The process begins with the conversion of C27 bile intermediates, such as 3α,7α,12α-trihydroxy-5β-cholestanoic acid, into their corresponding coenzyme A (CoA) esters. doi.orgnih.gov This activation step, which involves the thioesterification to Coenzyme A, is a prerequisite for the subsequent shortening of the side chain via peroxisomal β-oxidation. doi.orgnih.gov This cleavage results in the formation of cholyl-CoA. doi.org

Once formed, this compound is the direct substrate for the final step in the synthesis of conjugated bile acids. The enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the choloyl group from this compound to an amino acid, typically glycine (B1666218) or taurine (B1682933). wikipedia.orgnih.govbiorxiv.org This conjugation reaction is vital as it increases the amphipathic and detergent properties of the bile acid, rendering it more effective at emulsifying dietary fats in the intestine. patsnap.com The formation of these conjugated bile acids, such as glycocholate and taurocholate, from this compound represents the terminal step before their transport out of the hepatocyte. wikipedia.org

Role of this compound in the Maintenance of Hepatic Bile Acid Homeostasis

The concentration of this compound within the hepatocyte is tightly regulated to maintain bile acid homeostasis, which is crucial for preventing the cytotoxic accumulation of bile acids and for regulating lipid and glucose metabolism. nih.gov The balance of this compound is maintained through the interplay of its synthesis, its consumption in conjugation reactions, and its hydrolysis back to cholic acid.

This seemingly counterproductive hydrolysis plays an indirect but critical regulatory role. The free bile acids liberated by thioesterase activity, particularly chenodeoxycholic acid, are potent physiological ligands for the farnesoid X receptor (FXR). nih.gov FXR is a nuclear receptor that acts as a master regulator of bile acid synthesis. patsnap.comoup.com When activated by bile acids, FXR transcriptionally represses key enzymes in the bile acid synthesis pathway, including cholesterol 7α-hydroxylase (CYP7A1), thereby establishing a negative feedback loop. nih.govoup.com By controlling the availability of free bile acids that can act as signaling molecules, the regulation of this compound levels through synthesis and hydrolysis is integral to the homeostatic control of the entire bile acid pool. nih.gov

Table 1: Kinetic Parameters for this compound Cleavage in Human Liver

Intracellular Trafficking and Compartmentalization of this compound

The metabolism of this compound is distinctly compartmentalized within the hepatocyte, reflecting the organized flow of intermediates through the bile acid synthesis pathway. nih.gov The enzymes responsible for the synthesis and subsequent utilization of this compound are localized to specific subcellular locations.

The synthesis of this compound from cholic acid is catalyzed by this compound synthetase (also known as bile acid-CoA ligase). nih.govnih.gov Studies in rat liver have definitively shown that this enzyme is associated with the microsomal membranes, which are fragments of the endoplasmic reticulum. nih.gov This localization is consistent with the broader role of the endoplasmic reticulum in lipid and sterol metabolism. nih.gov

In contrast, the enzyme that utilizes this compound, bile acid-CoA:amino acid N-acyltransferase (BAAT), is found in a different compartment. nih.gov BAAT is predominantly a peroxisomal enzyme, although it has also been detected in the cytosol. nih.govrug.nlnih.gov This spatial separation necessitates the transport of this compound from its site of synthesis in the endoplasmic reticulum to the peroxisomes or cytosol for conjugation.

Furthermore, the enzymes that hydrolyze this compound, the bile acid-CoA thioesterases, exhibit a multiorganelle distribution. These hydrolytic activities are found in the microsomal and peroxisomal fractions, where bile acid-CoA esters are formed, as well as in the cytosol, which is the location of the N-acyltransferase activity. nih.gov This widespread localization suggests a complex system of regulation that can modulate this compound levels throughout the key compartments involved in its metabolism.

Table 2: Subcellular Localization of Enzymes Involved in this compound Metabolism

Interplay with Broader Cellular Lipid and Coenzyme A Metabolism

The metabolism of this compound is intrinsically linked to the broader landscape of cellular lipid and Coenzyme A (CoA) metabolism. imrpress.com CoA and its derivatives, such as acyl-CoAs, are central players in a vast array of metabolic pathways, acting as crucial carriers of acyl groups for both catabolism and anabolism. imrpress.comnih.gov

Advanced Research Methodologies for Choloyl Coa Studies

Spectroscopic and Chromatographic Techniques for Quantification

Accurate quantification of Choloyl-CoA and the assessment of related enzyme activities are fundamental to understanding its metabolic significance. A combination of chromatographic separation and sensitive detection methods is typically employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and other bile acid derivatives. shimadzu.comoxfordindices.com This method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). shimadzu.comoxfordindices.com For this compound analysis, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov

An independent method of separating this compound from its substrates by high-pressure liquid chromatography has been developed to validate other assay methods. nih.gov The versatility of HPLC allows for its application in various sample types, from purified enzyme reaction mixtures to complex biological extracts. oxfordindices.com

Table 1: HPLC Methods for Bile Acyl-CoA Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column Type | C18 reversed-phase | nih.gov |

| Mobile Phase | Acetonitrile/water/2-propanol | nih.gov |

| Detection | UV-Vis, Mass Spectrometry | shimadzu.com |

| Application | Separation and quantification of this compound and other bile acid-CoA esters. | nih.gov |

When coupled with HPLC, Mass Spectrometry (MS) provides unparalleled specificity and sensitivity for the identification and absolute quantification of this compound. nih.gov This combination, known as LC-MS, allows for the precise measurement of the mass-to-charge ratio of the molecule, confirming its identity. sciex.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and detecting specific daughter ions, a technique known as multiple reaction monitoring (MRM). nih.govresearchgate.net This method is highly sensitive, with detection limits in the low micromolar to nanomolar range, and can be used to quantify this compound in complex biological matrices. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as deuterium-labeled this compound, is crucial for accurate absolute quantification, as it corrects for variations in sample preparation and instrument response. nih.govnih.gov

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode | researchgate.netresearchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Internal Standard | Deuterium-labeled bile acid-CoA esters | nih.gov |

| Application | Absolute quantification and structural confirmation of this compound. | sciex.com |

Radiometric and spectrophotometric assays are employed to measure the activity of enzymes that produce or consume this compound. Radiometric assays often utilize radiolabeled substrates, such as [14C]cholic acid, to measure the rate of formation of this compound. berkeley.edu The product is then separated from the substrate, and the incorporated radioactivity is quantified.

Spectrophotometric assays provide a continuous and often more convenient method for measuring enzyme activity. nih.govresearchgate.net These assays couple the reaction of interest to a secondary reaction that produces a change in absorbance. For example, the activity of this compound synthetase can be coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Subcellular Fractionation and Organelle-Specific Analysis

Understanding the subcellular location of this compound metabolism is critical to defining its role in cellular physiology. Subcellular fractionation techniques are used to separate different organelles, such as the endoplasmic reticulum, peroxisomes, and cytosol, from liver homogenates. nih.govnih.govthermofisher.com The distribution of enzymes involved in this compound synthesis and subsequent reactions can then be determined in these isolated fractions. nih.govnih.gov

Studies in rat liver have shown that this compound synthetase activity is predominantly associated with the microsomal membranes (endoplasmic reticulum). nih.govnih.gov In contrast, the enzyme responsible for conjugating this compound with amino acids, bile acid-CoA:amino acid N-acyltransferase (BAAT), has been found in both the peroxisomes and the cytosol. nih.govmissouristate.edutudublin.ie The highest specific activity for the cleavage of this compound has been detected in the peroxisomal fraction. researchgate.net These findings highlight the compartmentalization of bile acid metabolism and the interplay between different organelles. missouristate.edu

Genetic Engineering Approaches for Enzyme Manipulation (e.g., Gene Overexpression, Knockout Models)

Genetic engineering provides powerful tools to investigate the function of specific enzymes in this compound metabolism in vivo. mdpi.com This includes the overexpression of genes to increase enzyme levels or the use of knockout models where a specific gene is deleted. nih.govnih.govfrontiersin.org

In vitro and Ex vivo Systems for Metabolic Pathway Elucidation

In vitro and ex vivo systems are invaluable for dissecting the individual steps of metabolic pathways involving this compound under controlled conditions.

In vitro reconstitution involves purifying the necessary enzymes and substrates to rebuild a specific metabolic pathway in a test tube. rhea-db.orgrhea-db.orgnih.gov This approach allows for the detailed characterization of enzyme kinetics and the identification of all necessary components for a particular conversion. For example, the conversion of cholic acid to deoxycholic acid, which involves this compound as an intermediate, has been established through in vitro reconstitution with a defined set of enzymes. rhea-db.org

Ex vivo systems utilize intact tissues or cells, such as isolated primary hepatocytes or liver slices, to study metabolic pathways in a more physiologically relevant context. nih.gov These systems maintain the cellular architecture and intercellular communication, providing insights into the regulation of this compound metabolism within the cellular environment. For example, isolated hepatocytes can be used to study the uptake of bile acids, their conversion to this compound, and subsequent conjugation and secretion.

Emerging Research Areas and Future Directions in Choloyl Coa Biochemistry

Identification of Novel Enzymes and Metabolic Pathways Involving Choloyl-CoA

While the primary pathway of this compound synthesis and its subsequent conjugation with amino acids are well-established, the full enzymatic landscape governing its fate is still being mapped. Current research is focused on identifying and characterizing new enzymes that utilize, modify, or degrade this compound, potentially revealing alternative metabolic routes or regulatory checkpoints. The discovery of novel acyl-CoA dehydrogenases in bacteria, for instance, highlights the potential for uncovering unique catalytic mechanisms and pathways beyond the canonical mammalian system. creative-proteomics.com

Exploration of Bacterial this compound Metabolism in the Gut Microbiota

The gut microbiome represents a vast frontier for discovering novel this compound biochemistry. Intestinal bacteria possess a diverse arsenal (B13267) of enzymes capable of transforming bile acids, and by extension, their CoA-activated precursors. ebi.ac.uk Research in this area is exploring how microbial enzymes interact with this compound and related compounds. The main conversions of bile salts by gut bacteria, which occur in the entire human population, include deconjugation, oxidation, epimerization of hydroxyl groups, and 7-dehydroxylation. ebi.ac.uk These microbial transformations significantly alter the bile acid pool, producing a wide array of secondary bile acids that have potent biological activities. Understanding the specific enzymes and pathways involved in the bacterial metabolism of this compound is a key area of future research, with implications for host metabolism and signaling.

Advanced Analytical Techniques for Comprehensive this compound Profiling

A significant challenge in studying this compound has been the lack of robust and sensitive analytical methods for its detection and quantification in complex biological samples. Due to the structural variations of different acyl-CoAs, multiple analytical methods are often required for a comprehensive analysis. youtube.com Recent advancements in mass spectrometry-based techniques are overcoming these limitations. Methods combining hydrophilic interaction liquid chromatography (HILIC) with tandem mass spectrometry (MS/MS) are enabling the simultaneous analysis of a wide range of acyl-CoA species, from short- to long-chain variants, in a single run. youtube.com These approaches offer enhanced sensitivity and specificity, allowing for a more complete and accurate profiling of this compound and related metabolites in tissues and cells.

Advanced Analytical Techniques for Acyl-CoA Profiling

| Technique | Principle | Advantages for this compound Analysis | Reference |

|---|---|---|---|

| HILIC-MS/MS | Separates polar compounds like acyl-CoAs based on partitioning between a polar stationary phase and a less polar mobile phase, followed by sensitive and specific detection by tandem mass spectrometry. | Allows for the comprehensive analysis of various acyl-CoA species, including this compound, in a single analytical run with high sensitivity and specificity. | youtube.com |

| HPLC | High-Performance Liquid Chromatography is used to separate components of a mixture. | Can be used to determine the production of this compound in assays of enzyme activity. | ebi.ac.uk |

| Fast Atom Bombardment-Mass Spectrometry (FAB-MS) | A mass spectrometry technique where a high-energy beam of atoms strikes a solid or liquid sample, causing desorption and ionization. | Used to verify the identity of this compound conversion products, such as taurocholic or glycocholic acid. | ebi.ac.uk |

Development of Biochemical Probes and Inhibitors for Research Applications

The development of specific biochemical tools is critical for dissecting the functions of enzymes involved in this compound metabolism. While specific probes for this compound itself are not yet widely available, researchers utilize inhibitors of related enzymes to probe the broader pathways of acyl-CoA metabolism. For example, compounds like Triacsin C, a potent inhibitor of long-chain acyl-CoA synthetase, are used to disrupt fatty acid activation and study the downstream effects on lipid metabolism. scbt.com Similarly, inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), such as oleic acid anilide, have been instrumental in studying cholesterol esterification and its impact on cellular cholesterol homeostasis. nih.gov The development of highly selective and potent inhibitors for the specific enzymes that synthesize and modify this compound, such as this compound synthetase and this compound thioesterase, remains a key goal. Such tools would enable precise manipulation of this compound levels, helping to elucidate its specific roles in cellular processes.

Comparative Biochemistry of this compound Across Diverse Organisms

Investigating the biochemistry of this compound in a variety of organisms provides valuable insights into its evolutionary conservation and diversification. While the core pathway of bile acid synthesis is conserved in vertebrates, significant differences exist. For instance, the conjugation of this compound with taurine (B1682933) or glycine (B1666218) occurs in the peroxisomes of human and rat liver. ebi.ac.ukreactome.org Studies in bovine liver have also contributed to understanding the kinetics of these conjugation enzymes. ebi.ac.uk The presence of this compound has also been reported in invertebrates like the honey bee (Apis cerana). Computational models based on homology mapping have inferred the existence of this compound conjugation pathways in amphibians such as Xenopus tropicalis. This comparative approach helps to identify fundamentally important aspects of this compound metabolism and highlights species-specific adaptations.

Comparative Findings on this compound Biochemistry

| Organism | Key Finding Related to this compound | Reference |

|---|---|---|

| Human | This compound is conjugated with taurine or glycine in the peroxisomes. The formation of bile acid-CoA esters is considered the rate-limiting step in amidation. | nih.gov |

| Rat | Liver peroxisomes catalyze the conversion of cholestanoic acid into cholic acid as the CoA-ester (this compound), which is then conjugated with taurine or glycine. | ebi.ac.uk |

| Bovine | Kinetic studies of the enzymes that conjugate bile acids with taurine and glycine from this compound have been performed using bovine liver. | ebi.ac.uk |

| Apis cerana (Honey Bee) | This compound has been reported to be present in this insect species. | |

| Xenopus tropicalis (Western Clawed Frog) | The conjugation of this compound with amino acids is computationally inferred to occur based on homology mapping. | |

| Mycobacterium tuberculosis / Rhodococcus jostii | Novel acyl-CoA dehydrogenases (FadE34 and CasC) have been identified that are involved in the metabolism of cholate (B1235396), which is converted to this compound. | creative-proteomics.com |

Q & A

Q. What experimental methodologies are recommended for detecting choloyl-CoA in vitro?

this compound can be detected using reverse-phase HPLC coupled with transient transfection of COS-1 cells expressing human Very Long-Chain Acyl-CoA Synthetase (hVLCS-H2). Cells are incubated with cholic acid, ATP, Mg²⁺, and CoA, followed by HPLC analysis to isolate and identify the reaction product based on retention time matching authentic this compound . This method requires validation via co-chromatography with synthetic standards to confirm peak identity and rule out nonspecific enzymatic activity.

Q. How can researchers ensure reproducibility in this compound synthesis assays?

Reproducibility hinges on strict adherence to enzyme kinetics protocols:

- Use saturating concentrations of substrates (ATP, CoA, and cholate) to minimize variability in reaction rates.

- Include negative controls (e.g., vector-only transfected cells) to account for endogenous activity.

- Document chromatographic conditions (column type, mobile phase, flow rate) to enable cross-lab validation .

- Follow ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data recording to maintain integrity .

Advanced Research Questions

Q. How do contradictory kinetic data for this compound synthetase activity arise, and how can they be resolved?

Discrepancies in reported Km values (e.g., 6 μmol L⁻¹ vs. 0.4 μmol L⁻¹ for cholic acid) may stem from differences in enzyme sources (e.g., species-specific isoforms) or assay conditions (substrate saturation levels). To resolve contradictions:

- Perform bisubstrate kinetic analyses to distinguish between ping-pong and sequential mechanisms.

- Use replots of primary data (e.g., intercepts from Lineweaver-Burk plots) to isolate variables like ATP or CoA dependency .

- Cross-validate findings with structural studies (e.g., active-site peptide mapping) to identify mechanistic variations .

Q. What strategies are effective for elucidating the role of this compound in bile acid conjugation amid conflicting in vitro and in vivo findings?

- Comparative enzymology : Test this compound ligase activity across tissue types (liver, pancreas) using isoform-specific inhibitors or knockouts .

- Metabolic tracing : Employ isotopically labeled cholic acid to track this compound flux in hepatocyte models.

- Data triangulation : Integrate kinetic data (e.g., competitive inhibition patterns) with transcriptomic/proteomic profiles of BAAT (bile acid-CoA:amino acid N-acyltransferase) expression .

Methodological Design Considerations

Q. How should researchers design experiments to assess this compound’s regulatory effects on lipid metabolism?

- Hypothesis-driven workflows : Use siRNA-mediated silencing of hVLCS-H2 in hepatic cell lines to measure downstream lipid accumulation via LC-MS.

- Dose-response assays : Titrate this compound concentrations to establish thresholds for feedback inhibition of fatty acid β-oxidation.

- Controls : Include propionyl-CoA as a comparator to differentiate bile acid-specific effects .

Q. What are best practices for managing conflicting data on this compound’s inhibition kinetics?

- Mechanistic modeling : Apply Cheng-Prusoff equations to distinguish competitive vs. noncompetitive inhibition in the presence of ATP or CoA .

- Error source analysis : Audit experimental conditions (e.g., enzyme purity, buffer composition) using tools like Ishikawa diagrams .

- Collaborative verification : Share raw chromatograms and kinetic datasets via open-access repositories to enable independent validation .

Data Presentation & Validation

Q. How can researchers optimize figures and tables to communicate this compound-related findings?

- Chromatographic data : Overlay HPLC traces from test vs. control conditions with clear labels for this compound peaks (Fig. 2, ).

- Kinetic plots : Use double-reciprocal plots to visualize substrate inhibition patterns, annotating Km and Vmax values .

- Supplemental material : Provide raw MS/MS spectra or enzyme activity datasets in machine-readable formats to meet FAIR principles .

Literature & Ethical Practices

Q. How should prior studies on this compound ligase specificity be critically reviewed?

- Source evaluation : Prioritize primary literature with mechanistic detail (e.g., Czuba and Vessey’s work on covalent intermediates ).

- Bias assessment : Scrutinize studies for conflicts of interest (e.g., commercial enzyme suppliers) and confirm key findings in independent replication studies .

Q. What ethical guidelines apply to this compound research involving animal or human tissues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.